1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound known for its unique structure combining adamantane, piperazine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is reacted with a suitable halogenating agent to introduce a halogen atom, forming an adamantyl halide.
Nucleophilic Substitution: The adamantyl halide undergoes nucleophilic substitution with a hydroxyalkylamine to form the adamantan-1-yloxy intermediate.
Piperazine Coupling: The intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to form the final product.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl group.
Substitution: Halogenation or other substitution reactions can occur on the phenyl ring or the adamantane moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified piperazine or phenyl derivatives.
Substitution Products: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
- 1-(Adamantan-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- 1-(Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Uniqueness: 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity for certain biological targets compared to its methyl or ethyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2.2ClH/c26-22(16-24-6-8-25(9-7-24)21-4-2-1-3-5-21)17-27-23-13-18-10-19(14-23)12-20(11-18)15-23;;/h1-5,18-20,22,26H,6-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSSIIYOPOFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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